molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

Cat. No.: B8611692
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including clothianidin, are known for their effectiveness in controlling pests while posing lower risks to mammals compared to older pesticides .

Properties

Key on ui mechanism of action

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides.

Molecular Formula

C6H8ClN5O2S

Molecular Weight

249.68 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)

InChI Key

PGOOBECODWQEAB-UHFFFAOYSA-N

SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Color/Form

Colorless powder

density

1.61 g/cu cm at 20 °C
Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/

melting_point

176.8 °C

physical_description

White solid;  [Merck Index] Colorless odorless solid;  [HSDB] Pale yellow crystalline powder;  [MSDSonline]

solubility

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C)
In water, 327 mg/L at 20 °C
In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C)

vapor_pressure

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C

Origin of Product

United States

Preparation Methods

Clothianidin can be synthesized through a series of chemical reactions. One method involves the condensation of 1,5-dimethyl-2-nitro-imino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethyl thiazole in the presence of an acid binding agent. The reaction is carried out in a solvent such as dimethyl carbonate, methyl iso-butyl ketone, ethyl acetate, or dichloroethane. The reaction mixture is then treated with water and phosphotungstic acid to yield clothianidin .

Chemical Reactions Analysis

Clothianidin undergoes various chemical reactions, including:

    Oxidation: Clothianidin can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the nitro group in clothianidin.

    Substitution: Substitution reactions can occur at the thiazole ring or the nitroguanidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clothianidin has a wide range of applications in scientific research:

Mechanism of Action

Clothianidin acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It binds to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. This mechanism is highly specific to insects, making clothianidin effective while minimizing risks to mammals .

Comparison with Similar Compounds

Clothianidin is similar to other neonicotinoids such as thiamethoxam, imidacloprid, and acetamiprid. These compounds share a common mode of action but differ in their chemical structures and environmental persistence. Clothianidin is unique in its balance of effectiveness and lower toxicity to non-target organisms compared to older pesticides like organophosphates and carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Reactant of Route 2
Reactant of Route 2
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

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